2,2-Difluorocyclohexane-1-carboxylic acid
Overview
Description
2,2-Difluorocyclohexane-1-carboxylic acid (DFCCA) is an organic compound that belongs to the carboxylic acid family . It has a CAS Number of 1461714-25-9 and a linear formula of C7H10F2O2 .
Molecular Structure Analysis
The molecular structure of DFCCA is represented by the linear formula C7H10F2O2 . The InChI code for this compound is 1S/C7H10F2O2/c8-7(9)4-2-1-3-5(7)6(10)11/h5H,1-4H2,(H,10,11) .Scientific Research Applications
Inhibition of ACC Deaminase
Studies on similar compounds like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) have shown its potential as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. The increased reactivity due to its cyclopropyl functionality makes DFACC a significant compound in researching ACC deaminase inhibition (Liu et al., 2015).
Catalysis in Chemical Synthesis
The use of metal-organic frameworks (MOFs) containing similar carboxylic acids has been demonstrated in catalyzing chemical reactions, such as the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. These findings suggest potential applications of 2,2-Difluorocyclohexane-1-carboxylic acid in catalysis and organic synthesis (Paul et al., 2016).
Selective Activation of C–H Bonds
Research on carboxyl-containing ligands, like 2,2′-bipyridine-4,4′-dicarboxylic acid, in iron catalysts has shown selective activation of secondary C–H bonds in cycloalkanes. This indicates that derivatives of 2,2-Difluorocyclohexane-1-carboxylic acid might play a role in selective chemical transformations (Shi et al., 2013).
Deoxyfluorination of Carboxylic Acids
Studies involving the deoxyfluorination of carboxylic acids to form acyl fluorides highlight the potential application of 2,2-Difluorocyclohexane-1-carboxylic acid in facilitating similar transformations (Wang et al., 2021).
Environmental Degradation Studies
Research on the degradation of fluorotelomer alcohols to perfluorinated carboxylic acids (PFCAs) implies a potential research avenue for 2,2-Difluorocyclohexane-1-carboxylic acid in environmental science and pollution studies (Ellis et al., 2004).
Crystallographic Characterization in Peptide Research
Crystallographic studies of 1-aminocyclohexane-1-carboxylic acid derivatives provide insights into the potential use of 2,2-Difluorocyclohexane-1-carboxylic acid in peptide research and structural biology (Valle et al., 1988).
Catalytic Oxidation Studies
The application of copper polymers in the catalytic oxidation of cyclohexane, using carboxylate-containing ligands, opens the door for the exploration of 2,2-Difluorocyclohexane-1-carboxylic acid in similar catalytic processes (Hazra et al., 2016).
Biodegradation Research
Studies on the biotransformation of fluorotelomer alcohols by fungi, leading to the formation of polyfluorocarboxylic acids, suggest a potential application of 2,2-Difluorocyclohexane-1-carboxylic acid in environmental biodegradation and bioremediation research (Tseng et al., 2014).
properties
IUPAC Name |
2,2-difluorocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)4-2-1-3-5(7)6(10)11/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKMJGYFCYLGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclohexane-1-carboxylic acid | |
CAS RN |
1461714-25-9 | |
Record name | 2,2-difluorocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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